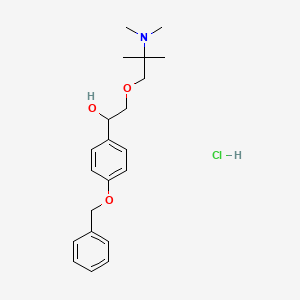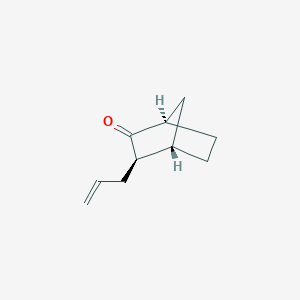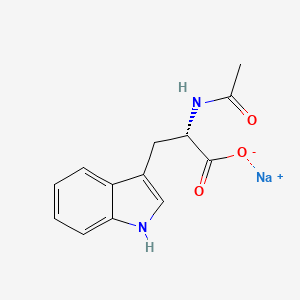
N-Acetyl-L-tryptophan sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-tryptophan sodium is a derivative of the amino acid tryptophan. It is known for its neuroprotective properties and is used in various scientific research applications. This compound is particularly noted for its ability to modulate oxidative stress and maintain mitochondrial membrane integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-L-tryptophan sodium can be synthesized through the acetylation of L-tryptophan. The reaction typically involves the use of acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-tryptophan sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.
Substitution: Halogens and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-acetyl-5-hydroxytryptophan, while reduction can yield N-acetyltryptamine .
Scientific Research Applications
N-Acetyl-L-tryptophan sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizer in protein formulations to prevent oxidative degradation.
Biology: It is used to study the effects of oxidative stress and mitochondrial dysfunction in cellular models.
Medicine: It has potential therapeutic applications in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays
Mechanism of Action
N-Acetyl-L-tryptophan sodium exerts its effects by acting as an antagonist of the neurokinin-1 receptor (NK-1R). This action disrupts the binding of substance P to NK-1R, providing neuroprotective effects. Additionally, it modulates oxidative stress by enhancing antioxidant enzyme activities and protecting mitochondrial membrane integrity .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-DL-tryptophan: A racemic mixture of N-Acetyl-L-tryptophan and N-Acetyl-D-tryptophan.
N-Acetyl-5-hydroxytryptophan: A hydroxylated derivative of N-Acetyl-L-tryptophan.
N-Acetyltryptamine: A reduced form of N-Acetyl-L-tryptophan
Uniqueness
N-Acetyl-L-tryptophan sodium is unique due to its specific interaction with the neurokinin-1 receptor and its ability to modulate oxidative stress and mitochondrial function. These properties make it particularly valuable in neuroprotective research and potential therapeutic applications .
Properties
CAS No. |
62208-95-1 |
|---|---|
Molecular Formula |
C13H13N2NaO3 |
Molecular Weight |
268.24 g/mol |
IUPAC Name |
sodium;(2S)-2-acetamido-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O3.Na/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t12-;/m0./s1 |
InChI Key |
UQSHZBSQKMVQBS-YDALLXLXSA-M |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


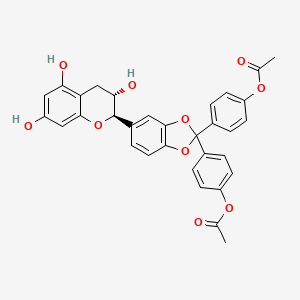
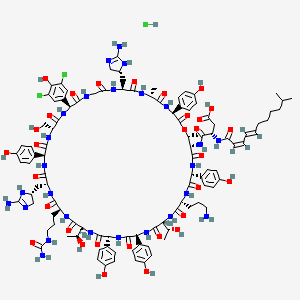
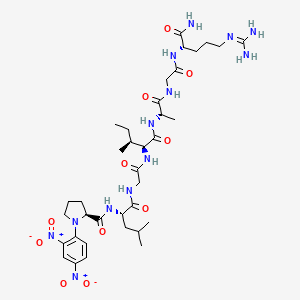

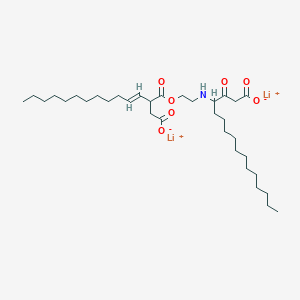
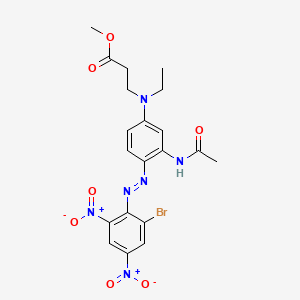
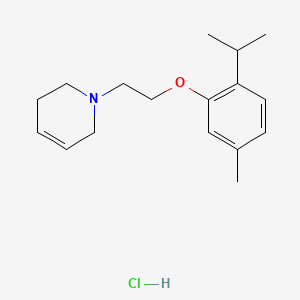
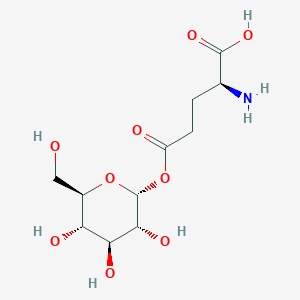
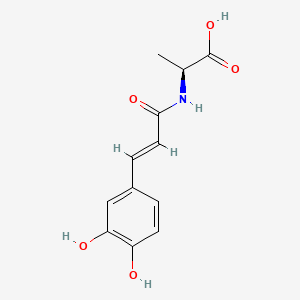

![2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12712946.png)
